2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition with terminal alkynes . The reaction conditions often include mild temperatures and the use of catalysts such as silver or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing output.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These products are of interest for their potential biological and chemical properties .
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. They have been investigated for their antileishmanial and antimalarial activities, showing significant efficacy in preclinical studies .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for the survival of certain pathogens . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound has a similar pyrazole core but with a benzoic acid group attached.
(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol: Another derivative with an ethanol group instead of an acetic acid group.
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its acetic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILOQLQBYEUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366710 | |
Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32701-75-0 | |
Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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